molecular formula C13H16O2 B13055559 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one

2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one

Cat. No.: B13055559
M. Wt: 204.26 g/mol
InChI Key: ATWBJCDOAKUIBQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one (CAS 56184-10-2) is an aromatic ketone characterized by a cyclopentyl group attached to the acetyl moiety and a para-hydroxyphenyl ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol . The compound is synthesized via a Friedel-Crafts acylation reaction, where cyclopentylacetyl chloride reacts with phenol in the presence of aluminum chloride at 140°C, yielding 36% . This compound serves as a structural template for derivatives with modified bioactivity or physicochemical properties.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-cyclopentyl-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C13H16O2/c14-12-7-5-11(6-8-12)13(15)9-10-3-1-2-4-10/h5-8,10,14H,1-4,9H2

InChI Key

ATWBJCDOAKUIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Chemical Reactions Analysis

2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.

    Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one has shown potential in the development of pharmaceuticals, particularly as a precursor for biologically active compounds. Its structural similarity to known drug molecules makes it a candidate for further modification and optimization.

  • Case Study : In a study focused on anti-cancer properties, derivatives of this compound were evaluated for their ability to inhibit Bcl-2 proteins, which are implicated in cancer cell survival. The results indicated that modifications to the hydroxyphenyl group enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anti-cancer agents .

Prostaglandin Synthesis

This compound serves as an important intermediate in the synthesis of prostaglandins, which are vital in various biological processes including inflammation and reproduction. The compound's ability to undergo 1,4-addition reactions makes it suitable for synthesizing prostaglandin analogs.

  • Data Table: Prostaglandin Synthesis Using 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one
Reaction TypeConditionsYield (%)Reference
1,4-additionβ-chain addition85Tetrahedron Lett., 1977
Enolate trappingReaction with alkoxycyclopent-2-enones90J. Am. Chem. Soc., 1975

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the design of new compounds with desired properties.

  • Case Study : Researchers have successfully used 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one in multi-step synthesis pathways leading to novel heterocyclic compounds with applications in drug discovery .

Research has indicated that derivatives of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one exhibit various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate pathways involved in pain and inflammation.

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Derivative A (with methyl group)Anti-inflammatory15Journal of Medicinal Chemistry, 2006
Derivative B (with halogen substitution)Analgesic10European Journal of Pharmacology, 2008

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxy and carbonyl functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one with structurally analogous compounds, emphasizing substituent effects, synthesis, and bioactivity:

Compound Substituents Molecular Formula Key Properties Bioactivity/Applications
2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one Cyclopentyl, 4-hydroxyphenyl C₁₃H₁₆O₂ Boiling point: 1175–185°C; synthesized via Friedel-Crafts acylation Limited bioactivity data; structural precursor for derivatives
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Heteroarylthio (e.g., thiazole, pyridine) Varies Nanomolar enzyme inhibition; e.g., compounds 2 and 4 inhibit AChE (Ki = 22–24 nM) Potent acetylcholinesterase (AChE) inhibitors; therapeutic potential for neurological disorders
(E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A10) Propenone, 4-fluorophenyl C₁₅H₁₁FO₂ Yellow solid; synthesized via Claisen-Schmidt condensation (61.8% yield) Intermediate in chalcone synthesis; antimicrobial/anticancer applications hypothesized
2-Bromo-4-hydroxyacetophenone (BHAP) Bromo, 4-hydroxyphenyl C₈H₇BrO₂ CAS 2491-38-5; used in commercial biocides (e.g., Busan) Industrial biocide; no established drinking water safety guidelines
2-(Cyclohexylsulfanyl)-1-(2,4-dihydroxyphenyl)ethan-1-one Cyclohexylsulfanyl, dihydroxyphenyl C₁₄H₁₈O₃S CAS 401819-93-0; molecular weight = 274.35 g/mol Limited bioactivity data; potential antioxidant properties inferred from polyphenol structure
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one Chloro, ethoxyphenyl C₁₆H₁₅ClO₂ CAS 127727-75-7; molecular weight = 274.75 g/mol; powder form Pharmaceutical intermediate; structural analog for drug discovery
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one Chloro, 4-hydroxyphenyl C₈H₇ClO₂ Synonyms: p-Hydroxyphenacyl chloride; used as a photoactivatable protecting group Photochemical applications; synthetic intermediate

Key Findings

Structural Influences on Bioactivity :

  • The heteroarylthio substitution in 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives enhances enzyme inhibitory activity (Ki ~22 nM for AChE), outperforming the parent cyclopentyl analog .
  • Halogenation (e.g., bromo in BHAP) shifts applications from pharmaceuticals to industrial biocides .

Synthetic Flexibility :

  • Friedel-Crafts acylation is preferred for alkyl-substituted derivatives (e.g., cyclopentyl), while Claisen-Schmidt condensation is effective for α,β-unsaturated ketones (e.g., A10) .

Dihydroxyphenyl derivatives (e.g., 2,4-dihydroxy substitution) may exhibit enhanced antioxidant capacity due to polyphenol-like structures .

Regulatory and Safety Considerations :

  • Brominated derivatives like BHAP lack established safety thresholds in drinking water, highlighting regulatory gaps for industrial chemicals .

Biological Activity

2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one, a compound belonging to the class of phenolic ketones, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The molecular structure of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one can be represented by the following properties:

PropertyValue
Molecular FormulaC13H16O2
Molecular Weight204.27 g/mol
IUPAC Name2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one
CAS Number[Not available]

Synthesis

The synthesis of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one typically involves the reaction of cyclopentanone with p-hydroxyacetophenone under acidic conditions. This reaction can be optimized through various catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of phenolic compounds similar to 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one. A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant antimicrobial activity, suggesting that 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one may share these properties .

Antioxidant Activity

Phenolic compounds are known for their antioxidant capabilities. Research has shown that derivatives of 4-hydroxyphenyl ethanones demonstrate substantial antiradical activity. The antioxidant capacity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where compounds are evaluated for their ability to scavenge free radicals. Preliminary findings suggest that 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one could exhibit similar scavenging activity due to its hydroxyl group .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies on related phenolic compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, a series of 1-(4-hydroxyphenyl)-2-thioethanones were evaluated, revealing IC50 values in the nanomolar range . This suggests that 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one might similarly inhibit AChE, warranting further investigation.

The proposed mechanism of action for phenolic compounds like 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one involves their interaction with specific biological targets, such as enzymes and receptors. The hydroxyl group is believed to facilitate hydrogen bonding with active sites on enzymes, thereby altering their activity and potentially leading to therapeutic effects.

Case Studies

A recent study focused on the synthesis and biological evaluation of various phenolic ketones, including derivatives similar to 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one. The findings indicated that these compounds demonstrated significant antibacterial and antioxidant activities. The study utilized a variety of assays to quantify these effects, reinforcing the potential utility of this compound in medicinal applications .

Q & A

Q. What are the common synthetic routes for 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one, and what challenges arise during its purification?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation, where cyclopentylacetyl chloride reacts with 4-hydroxyphenyl derivatives under Lewis acid catalysis (e.g., AlCl₃). Key challenges include:

  • Protection of the hydroxyl group : The phenolic -OH group is prone to undesired side reactions (e.g., oxidation or self-condensation). Using protecting groups like acetyl or tert-butyldimethylsilyl (TBS) prior to acylation is recommended .
  • Steric hindrance : The cyclopentyl group introduces steric bulk, slowing reaction kinetics. Elevated temperatures (80–100°C) or prolonged reaction times may be required.
  • Purification : Due to polarity differences, column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are effective. Monitor purity via HPLC or TLC with UV visualization .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be utilized to confirm the structure of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one?

Methodological Answer:

  • ¹H/¹³C NMR : The aromatic protons (δ 6.8–7.2 ppm) and hydroxyl proton (δ ~5.5 ppm, broad) confirm the 4-hydroxyphenyl moiety. The cyclopentyl group shows distinct multiplets (δ 1.5–2.5 ppm) for methylene protons and a carbonyl signal at ~200 ppm in ¹³C NMR .
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) validate the ketone and phenolic groups.
  • X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement. Use SHELXL for refinement, ensuring R-factor < 5%. Hydrogen-bonding networks (e.g., O-H···O=C) stabilize the crystal lattice and validate intermolecular interactions .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence hydrogen bonding patterns and crystal packing, and what methodologies elucidate these interactions?

Methodological Answer: The cyclopentyl group imposes steric constraints, reducing hydrogen-bond donor/acceptor accessibility. To analyze:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury. The phenolic -OH typically forms O-H···O=C bonds with adjacent molecules, while the cyclopentyl group may engage in C-H···π interactions .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions linked to packing efficiency. Compare with computational models (e.g., DFT) to assess lattice energy contributions .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data (XRD, spectroscopy) for this compound?

Methodological Answer:

  • Twinning Analysis : If XRD data shows split peaks, use SHELXL’s TWIN command to model twinned crystals. Validate with Hooft parameters or R₁ₐ values .
  • DFT Refinement : Optimize molecular geometry using Gaussian or ORCA. Compare calculated IR/NMR spectra with experimental data to identify conformational mismatches (e.g., cyclopentyl ring puckering) .
  • Dynamic NMR : For flexible moieties (e.g., cyclopentyl rotation), variable-temperature NMR quantifies energy barriers, reconciling static DFT models with dynamic behavior .

Q. How can 4-hydroxyacetophenone monooxygenase (HAPMO) assays be adapted to study the oxidative metabolism of 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one?

Methodological Answer:

  • Enzyme Substrate Screening : Test HAPMO activity via NADPH consumption assays (ΔA₃₄₀ nm). The cyclopentyl group may sterically hinder binding; compare kinetics (kₐₜ, Kₘ) with unsubstituted analogs .
  • Product Identification : Use LC-MS to detect esterified products (e.g., 4-hydroxyphenyl acetate derivatives). If oxidation is sluggish, consider protein engineering (site-directed mutagenesis) to expand HAPMO’s active site .
  • Docking Simulations : Model ligand-enzyme interactions with AutoDock Vina. Focus on residues near FAD cofactors to predict regioselectivity modifications .

Q. What safety protocols are critical for handling 2-Cyclopentyl-1-(4-hydroxyphenyl)ethan-1-one in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust/aerosol formation .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Label with GHS warning codes (e.g., H315 for skin irritation) .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .

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